2-Bromo-5-fluoro-4-nitrophenol
Overview
Description
2-Bromo-4-fluoro-5-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 . It has a molecular weight of 236 and is a white to yellow solid . The IUPAC name for this compound is 2-bromo-4-fluoro-5-nitrophenol .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-fluoro-5-nitrophenol is 1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H . The compound’s structure includes a phenol group (an aromatic ring with a hydroxyl group), a bromine atom, a fluorine atom, and a nitro group.Physical and Chemical Properties Analysis
2-Bromo-4-fluoro-5-nitrophenol is a white to yellow solid . It has a molecular weight of 236 and a molecular formula of C6H3BrFNO3 . The compound’s exact mass is 234.92803 g/mol . It has a topological polar surface area of 66 Ų .Scientific Research Applications
Chemical Synthesis and Reactions
2-Bromo-5-fluoro-4-nitrophenol, like its related halophenol and halonitrophenol compounds, is involved in various chemical synthesis processes and reactions. For example, it is used in the formation of 4-halo-4-nitrocyclohexa-2,5-dienones during the nitration of p-halophenols and p-halophenyl acetates, as detailed by Clewley et al. (1989) in their study published in Tetrahedron (Clewley, Cross, Fischer, & Henderson, 1989). This process is critical in organic chemistry for synthesizing complex molecular structures.
Analytical Chemistry and Detection
In the field of analytical chemistry, compounds like this compound are instrumental. For instance, they are used in gas chromatography for the separation of isomeric phenols, as reported by Ma and Spiegel (1966) in the Microchemical Journal (Ma & Spiegel, 1966). This application is crucial for the qualitative and quantitative analysis of complex mixtures in various fields, including environmental and pharmaceutical analysis.
Biochemical Applications
In biochemical research, derivatives of this compound are used as reporter molecules for enzyme activity. Kodibagkar et al. (2006) in Magnetic Resonance Imaging explored the use of 2-fluoro-4-nitrophenol-β-D-galactopyranoside, a related compound, for imaging β-galactosidase activity (Kodibagkar, Yu, Liu, Hetherington, & Mason, 2006). This kind of application is significant in gene expression studies and molecular biology.
Environmental Chemistry
This compound, as part of the nitrophenol family, is also relevant in environmental chemistry studies. Harrison et al. (2005) provided a comprehensive review of nitrated phenols in the atmosphere, highlighting their sources and environmental impact, as published in Atmospheric Environment (Harrison, Barra, Borghesi, Vione, Arsene, & Olariu, 2005). Understanding the behavior of such compounds is vital for addressing environmental pollution and developing remediation strategies.
Safety and Hazards
2-Bromo-4-fluoro-5-nitrophenol is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 2-bromo-5-fluoro-4-nitrophenol belongs, are known to interact with various biological targets .
Mode of Action
Nitrophenols, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution . The nitro group in nitrophenols is a meta-directing group, meaning that it directs incoming electrophiles to the meta position relative to itself .
Biochemical Pathways
Nitrophenols are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Nitrophenols, in general, are known to be toxic and can cause various physiological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of this compound . For instance, the compound is recommended to be stored under an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluoro-4-nitrophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with potassium carbonate in the presence of dimethylformamide, leading to the formation of 2-bromo-4-fluoro-5-nitrophenyl isopropyl ether . This interaction highlights the compound’s potential in modifying biochemical pathways and influencing enzymatic activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause changes in the expression of specific genes, leading to alterations in cellular behavior . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with potassium carbonate in dimethylformamide results in the formation of a new compound, indicating its potential to modify enzymatic activities . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as storage in an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzymatic activities and cellular processes. At higher doses, it may cause toxic or adverse effects, such as skin irritation, eye irritation, and respiratory irritation . Understanding the dosage thresholds and potential toxicities is essential for its safe application in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with potassium carbonate in dimethylformamide highlights its role in modifying biochemical pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. Studies have shown that it can be transported and distributed within cells, affecting cellular function and biochemical pathways .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYLDENEWMZMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369139-60-5 | |
Record name | 2-Bromo-5-fluoro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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